molecular formula C13H9NO3 B14404482 NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- CAS No. 86539-67-5

NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-

Cat. No.: B14404482
CAS No.: 86539-67-5
M. Wt: 227.21 g/mol
InChI Key: CVUUOLKFENQCEZ-UHFFFAOYSA-N
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Description

Historical Context of Naphthofuran Chemical Research

The study of naphthofuran chemistry has evolved over many decades, driven by the discovery of naturally occurring naphthofurans and the potential for creating pharmacologically active agents. researchgate.net Early research focused on the isolation and structural elucidation of these compounds from natural sources. The inherent biological properties of these natural products spurred chemists to develop synthetic routes to access the naphthofuran core. researchgate.neteurjchem.com

Over the years, a multitude of synthetic strategies have been developed, ranging from classical condensation and cyclization reactions to modern transition-metal-catalyzed methods. eurjchem.com These synthetic advancements have not only provided access to a wider array of naphthofuran derivatives but have also enabled the systematic investigation of their structure-activity relationships. Reviews of the literature from the 21st century highlight the continued efforts to devise more efficient, regioselective, and environmentally benign syntheses of these valuable heterocyclic systems. researchgate.neteurjchem.com

Table 1: Representative Biologically Active Naphtho[2,1-b]furan (B1199300) Derivatives

Compound Name Reported Biological Activity
7-methoxy-2-nitro-naphtho[2,1-b]furan (R 7000) Mutagenic
Various 2-substituted naphtho[2,1-b]furans Antimicrobial, Analgesic, Anti-inflammatory

This table presents examples of activities reported for the naphtho[2,1-b]furan class of compounds to illustrate the significance of the scaffold. ijprajournal.comresearchgate.net

Significance of Nitrated Heterocyclic Compounds in Organic Synthesis Research

Nitrated heterocyclic compounds are a cornerstone of modern organic synthesis and medicinal chemistry. nih.gov The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences the chemical reactivity of the heterocyclic scaffold to which it is attached. nih.govwikipedia.org This strong inductive and resonance effect activates the molecule towards nucleophilic attack, making nitrated heterocycles versatile intermediates for further functionalization. nih.govwikipedia.org

The significance of nitrated heterocycles in organic synthesis stems from several key features:

Versatile Precursors: The nitro group can be readily transformed into a wide range of other functional groups, most notably amines, which are fundamental building blocks in the synthesis of pharmaceuticals and other complex molecules. wikipedia.orgresearchgate.net

Activation for Nucleophilic Substitution: The presence of a nitro group facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the heterocyclic ring. wikipedia.org

Modulation of Electronic Properties: The introduction of a nitro group can alter the electronic and photophysical properties of a molecule, which is relevant in the development of dyes and materials for optoelectronics. nih.gov

Directed Cyclization Reactions: In ortho-substituted nitroarenes, the nitro group can participate in or direct cyclization reactions to form new fused heterocyclic rings. researchgate.net

These properties make nitrated heterocycles indispensable tools for synthetic chemists in the construction of diverse and complex molecular architectures. openmedicinalchemistryjournal.comnih.gov

Scope and Objectives of Research on NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-

While specific research dedicated exclusively to NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is not extensively documented in publicly available literature, the objectives for investigating such a novel compound can be inferred from the broader context of heterocyclic chemistry research. The synthesis and study of a new, specifically substituted nitronaphthofuran derivative would likely encompass several key goals.

The primary objective would be the development of a reliable and efficient synthetic pathway to produce the target molecule. This involves exploring suitable starting materials and reaction conditions to regioselectively introduce the methyl and nitro groups onto the naphtho[2,1-b]furan skeleton.

Subsequent research would focus on the thorough characterization of the compound. This includes detailed structural elucidation using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A further key objective would be to investigate the chemical reactivity of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-. Researchers would likely explore the transformation of the nitro group into other functionalities, such as an amino group, thereby opening pathways to a new family of 1-methyl-2-aminonaphtho[2,1-b]furan derivatives. The influence of both the methyl and nitro substituents on the reactivity of the fused aromatic system would be of fundamental interest. Ultimately, the synthesis of this and similar novel heterocyclic compounds serves to expand the library of available molecules for screening in various applications, from materials science to drug discovery. ijrpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86539-67-5

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

1-methyl-2-nitrobenzo[e][1]benzofuran

InChI

InChI=1S/C13H9NO3/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)17-13(8)14(15)16/h2-7H,1H3

InChI Key

CVUUOLKFENQCEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3=CC=CC=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,1 B Furan, 1 Methyl 2 Nitro and Its Analogs

Classical Approaches to Naphthofuran Core Synthesis

The construction of the fundamental naphtho(2,1-b)furan skeleton is a critical first step. Established methods predominantly rely on the cyclization and condensation reactions of suitably substituted naphthalene (B1677914) precursors, particularly those derived from naphthols.

Cyclization Reactions Involving Naphthol Precursors

A prevalent strategy for the synthesis of the naphtho(2,1-b)furan core involves the cyclization of 2-naphthol (B1666908) derivatives. A common starting material for this approach is 2-hydroxy-1-naphthaldehyde (B42665). This compound can be synthesized from 2-naphthol through various methods, including the Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a strong base.

Once 2-hydroxy-1-naphthaldehyde is obtained, it can undergo cyclization with various reagents to form the furan (B31954) ring. For instance, reaction with chloroacetone (B47974) in the presence of a base like potassium carbonate can yield 2-acetylnaphtho[2,1-b]furan. Similarly, reaction with ethyl chloroacetate (B1199739) provides a route to ethyl naphtho[2,1-b]furan-2-carboxylate. These reactions proceed via an initial O-alkylation of the naphthol hydroxyl group, followed by an intramolecular aldol-type condensation to close the furan ring.

Another approach involves the Perkin reaction, a well-established method for the synthesis of α,β-unsaturated carboxylic acids. While typically used for cinnamic acid derivatives, a variation of this reaction can be applied to 2-hydroxy-1-naphthaldehyde. Condensation with an acid anhydride, such as propionic anhydride, in the presence of its corresponding sodium or potassium salt, could potentially lead to the formation of 1-methylnaphtho[2,1-b]furan-2-carboxylic acid. Subsequent decarboxylation of this intermediate would then yield the desired 1-methylnaphtho[2,1-b]furan (B13703806).

Condensation Reactions in Naphthofuran Ring Formation

Condensation reactions are also pivotal in the formation of the naphthofuran ring. The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While not a direct route to the parent naphthofuran, it is a key reaction for functionalizing pre-formed naphthofuran aldehydes.

A more direct condensation approach for the core structure involves the reaction of 2-hydroxy-1-naphthaldehyde with compounds containing an active methylene group flanked by electron-withdrawing groups, followed by cyclization. For instance, reaction with ethyl acetoacetate (B1235776) in the presence of a base could potentially lead to a cyclized product, which upon further modification could yield the naphthofuran skeleton.

Targeted Nitration Strategies at the 2-Position of Naphtho(2,1-b)furan

With the naphtho(2,1-b)furan core in hand, the next critical step is the introduction of a nitro group at the 2-position. This requires a regioselective nitration protocol, the success of which is highly dependent on the electronic properties of the naphthofuran ring system and the influence of any existing substituents.

Regioselective Nitration Protocols for Naphthofuran Scaffolds

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The position of attack on the naphtho(2,1-b)furan ring system is governed by the electron density of the various carbon atoms. The furan ring is generally electron-rich and thus highly susceptible to electrophilic attack. Within the furan moiety of the naphtho[2,1-b]furan (B1199300) system, the 2-position is often the most reactive towards electrophiles.

However, the fused naphthalene ring system also influences the reactivity. To achieve regioselectivity, reaction conditions such as temperature, concentration of nitrating agents, and the choice of solvent must be carefully controlled. For instance, performing the nitration at low temperatures can help to minimize the formation of unwanted side products and dinitrated species.

Influence of Existing Substituents on Nitration Selectivity

The presence of a substituent on the naphtho(2,1-b)furan ring will significantly direct the position of nitration. A methyl group, as in the target molecule, is an activating group and an ortho-, para-director in electrophilic aromatic substitution. In the case of 1-methylnaphtho(2,1-b)furan, the methyl group at the 1-position would be expected to activate the adjacent 2-position for electrophilic attack. This directing effect, coupled with the inherent reactivity of the 2-position of the furan ring, strongly suggests that nitration of 1-methylnaphtho(2,1-b)furan would preferentially occur at the 2-position.

Conversely, the presence of a deactivating group, such as a carboxyl or acetyl group at the 2-position, would be expected to direct nitration to other positions on the ring system. For example, the nitration of ethyl naphtho[2,1-b]furan-2-carboxylate has been shown to yield the 3-nitro derivative, as the electron-withdrawing ester group deactivates the furan ring, leading to substitution on the adjacent available position. This highlights the critical role of substituent effects in determining the outcome of the nitration reaction.

Methylation at the 1-Position of 2-Nitronaphtho(2,1-b)furan (B1211259)

The final step in the synthesis of the target molecule is the introduction of a methyl group at the 1-position. A direct methylation of 2-nitronaphtho(2,1-b)furan at the 1-position is synthetically challenging. The presence of the electron-withdrawing nitro group at the 2-position would deactivate the adjacent 1-position towards electrophilic attack, making a Friedel-Crafts type methylation unlikely to be successful.

Therefore, a more plausible synthetic strategy would involve the synthesis of 1-methylnaphtho(2,1-b)furan first, followed by the regioselective nitration at the 2-position as described in the previous section. This sequential approach takes advantage of the activating and directing effect of the methyl group to facilitate the desired nitration.

An alternative, though likely more complex, approach could involve the construction of the furan ring onto a pre-functionalized naphthalene precursor that already contains the methyl and nitro groups in the desired positions. This would require the synthesis of a 1-methyl-2-nitro-substituted 2-naphthol derivative, which could then be cyclized to form the target 1-methyl-2-nitro-naphtho(2,1-b)furan. However, the synthesis of such a highly substituted naphthol precursor may present its own set of challenges.

Summary of Synthetic Approaches

The synthesis of 1-methyl-2-nitro-naphtho(2,1-b)furan is best approached through a sequential strategy. The initial formation of the naphtho[2,1-b]furan core from 2-hydroxy-1-naphthaldehyde provides a solid foundation. The most promising route to the key intermediate, 1-methylnaphtho[2,1-b]furan, appears to be through a modified Perkin reaction followed by decarboxylation. Subsequent regioselective nitration at the 2-position, directed by the activating methyl group at the 1-position, should then yield the final target compound. The feasibility of this pathway is supported by the general principles of electrophilic aromatic substitution and the known reactivity of naphthofuran systems.

Interactive Data Table: Key Reactions in the Synthesis of Naphtho(2,1-b)furan Derivatives

Reaction TypeStarting MaterialReagent(s)ProductPurpose
Reimer-Tiemann2-NaphtholChloroform, NaOH2-Hydroxy-1-naphthaldehydeNaphthol Precursor Synthesis
Cyclization2-Hydroxy-1-naphthaldehydeChloroacetone, K₂CO₃2-Acetylnaphtho[2,1-b]furanNaphthofuran Core Synthesis
Cyclization2-Hydroxy-1-naphthaldehydeEthyl chloroacetate, K₂CO₃Ethyl naphtho[2,1-b]furan-2-carboxylateNaphthofuran Core Synthesis
Perkin Reaction (modified)2-Hydroxy-1-naphthaldehydePropionic anhydride, Sodium propionate1-Methylnaphtho[2,1-b]furan-2-carboxylic acid1-Methylnaphthofuran Precursor
Nitration1-Methylnaphtho[2,1-b]furanHNO₃, H₂SO₄1-Methyl-2-nitro-naphtho(2,1-b)furanIntroduction of Nitro Group

Alkylation Methods for 1-Methyl Substitution

Direct C-H alkylation at the C1 position of a pre-formed naphtho(2,1-b)furan ring is challenging. Synthetic strategies primarily focus on building the furan ring from precursors that already contain the methyl group at the appropriate position.

One prominent method involves the reaction of a 2-naphthol derivative with a suitably substituted propargylic compound. For instance, the etherification of 2-naphthol with a butynyl halide (e.g., 1-chloro-2-butyne) would yield a propargylic naphthyl ether. This intermediate can then undergo a rearrangement and cyclization cascade, often thermally or catalytically induced, to form the furan ring. The use of a 2-butynyl precursor specifically places a methyl group at the C1 position of the resulting naphtho(2,1-b)furan skeleton. Subsequent nitration, a standard electrophilic aromatic substitution, would then be required to introduce the nitro group at the C2 position.

Another potential, though less specifically documented for this system, route is the lithiation of the naphthofuran core followed by quenching with a methylating agent. Studies on simpler furans and benzofurans have shown that deprotonation can occur at the C2 position. researchgate.netreddit.com However, achieving selective lithiation at the C1 position of naphtho(2,1-b)furan can be complicated by the potential for anion migration and the inherent reactivity of other positions on the ring system, making this a less predictable approach. researchgate.net

Stereochemical Considerations in 1-Methyl Incorporation

For the target compound, NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-, the furan ring is an aromatic system. As the C1 carbon atom is sp²-hybridized and part of a planar ring, the incorporation of a methyl group at this position does not create a stereocenter. Consequently, there are no stereochemical considerations for the final, fully aromatized product.

However, stereochemistry can become a factor if the synthesis proceeds through a non-aromatic intermediate, such as a 1,2-dihydronaphtho[2,1-b]furan. In such cases, the C1 carbon would be a stereocenter. For example, in asymmetric Michael-type Friedel–Crafts alkylations of 2-naphthols with certain nitroolefins, chiral intermediates are formed. rsc.org Unless the reaction is controlled by a chiral catalyst or auxiliary, a racemic mixture of the dihydro intermediate would be produced. rsc.orgnih.gov The subsequent aromatization to the final naphthofuran product would eliminate this stereocenter.

Advanced and Green Synthesis Techniques

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reactions. Several advanced techniques are applicable to the synthesis of the nitro-naphthofuran core structure.

Metal-Free Oxidative Annulation Approaches

Metal-free synthesis is a cornerstone of green chemistry, avoiding the cost and toxicity associated with transition metal catalysts. One such approach involves the selective oxidative transformation of 2-naphthols with terminal alkynes. While not specifically detailed for the 1-methyl-2-nitro derivative, this method could theoretically be adapted. The reaction proceeds via a proposed mechanism involving free-radical-mediated sp² C-H bond activation, C-C coupling, and subsequent C-O cyclization to form the furan ring. To synthesize the target molecule, a specialized alkyne such as 1-nitroprop-1-yne could potentially be used as a reactant with 2-naphthol, introducing both the methyl and nitro functionalities in a single annulation step.

Carbonaceous Material-Catalyzed Cyclization in Aqueous Media

A particularly green and efficient method for constructing the naphthofuran skeleton involves the use of a recyclable carbonaceous material catalyst in water. rsc.org This approach facilitates the cyclization reaction between 2-naphthol and a nitroolefin. To generate the target molecule, 1-nitropropene (B103210) could be used as the nitroolefin precursor.

The proposed mechanism begins with a Michael addition of the 2-naphthol to the nitroolefin, catalyzed by the solid acid catalyst (C-SO₃H). This is followed by an intramolecular nucleophilic addition and subsequent dehydration and elimination of nitrous acid (HNO₂) to yield the final aromatic naphthofuran product. The use of water as a solvent and a recyclable catalyst makes this method environmentally benign and cost-effective. rsc.org

Table 1: Carbonaceous Material-Catalyzed Synthesis of Naphthofuran Analogs rsc.org
Naphthol ReactantNitroolefin ReactantCatalystSolventTemperatureYield
2-Naphthol(E)-(2-nitrovinyl)benzeneC-SO₃HWater60°C92%
2-Naphthol1-((E)-2-nitrovinyl)naphthaleneC-SO₃HWater60°C90%
2-Naphthol(E)-1-chloro-4-(2-nitrovinyl)benzeneC-SO₃HWater60°C89%
2-Naphthol(E)-1-methyl-4-(2-nitrovinyl)benzeneC-SO₃HWater60°C95%

Cascade Reaction Sequences for Nitro-Naphthofuran Synthesis

Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. A one-pot method for synthesizing various naphthofuran derivatives involves the reaction of α,β-unsaturated nitroalkenes with naphthols in a deep eutectic solvent (DES) like Choline Chloride/Zinc Chloride (ChCl/ZnCl₂). researchgate.net

This approach is advantageous due to its mild reaction conditions, simple work-up procedure, and excellent product yields. researchgate.net For the synthesis of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-, the reaction would involve 2-naphthol and a nitroalkene such as 2-nitrobut-2-ene. The reaction proceeds through a cascade of steps, likely initiated by a Michael addition, followed by cyclization and aromatization to furnish the final product.

Table 2: Cascade Synthesis of Naphthofuran Analogs from β-Nitrostyrenes and β-Naphthol researchgate.net
β-Nitrostyrene DerivativeSolvent/CatalystTimeTemperatureYield
(E)-β-methyl-β-nitrostyreneSolvent-free4h60°C92%
(E)-(2-nitrovinyl)benzeneChCl/ZnCl₂4h60°C94%
(E)-1-chloro-4-(2-nitrovinyl)benzeneChCl/ZnCl₂4h60°C90%
(E)-1-methoxy-4-(2-nitrovinyl)benzeneChCl/ZnCl₂4h60°C88%

Optimization of Reaction Conditions and Yield

The successful synthesis of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is highly dependent on the careful optimization of reaction parameters to maximize yield and minimize side products. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

For catalyst-driven processes, such as the carbonaceous material-catalyzed cyclization, screening different solid acids and optimizing the catalyst loading is crucial. In cascade reactions, the nature of the catalyst or medium, such as the specific composition of a deep eutectic solvent, can significantly influence reaction efficiency. researchgate.net

The choice of solvent is also critical. While green approaches favor aqueous media, other reactions may require specific organic solvents to ensure solubility of reactants and facilitate the desired reaction pathway. Temperature is another key parameter; while some cascade reactions proceed efficiently at moderate temperatures (e.g., 60°C), others may require heating to overcome activation barriers. rsc.orgresearchgate.net Reaction time must be optimized to ensure complete conversion of starting materials without promoting the degradation of the product.

Table 3: General Parameters for Optimization in Naphthofuran Synthesis
ParameterVariables to ConsiderPotential Impact
CatalystType (e.g., solid acid, Lewis acid), Loading (mol%)Reaction rate, selectivity, and overall yield
SolventPolarity (e.g., water, toluene, DES), VolumeReactant solubility, reaction pathway, ease of work-up
TemperatureSub-ambient to reflux conditionsReaction kinetics, side product formation
TimeMinutes to hoursConversion rate, product degradation
Reactant StoichiometryMolar ratio of naphthol to alkene/alkyneMaximizing conversion of limiting reagent, minimizing side reactions

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a crucial role in the nitration of aromatic systems, influencing reaction rates, solubility of reagents, and the regiochemical outcome. While specific studies on the nitration of 1-methylnaphtho[2,1-b]furan are not extensively documented, the effects of solvents can be inferred from established principles of electrophilic aromatic nitration on analogous substrates. researchgate.net

The efficiency of the nitration reaction is often linked to the solvent's ability to stabilize the charged intermediates formed during the reaction, particularly the nitronium ion (NO₂⁺) and the carbocation intermediate (sigma complex). masterorganicchemistry.com Polar solvents are generally favored as they can facilitate the generation of the electrophile and stabilize the transition states. However, the choice of solvent can also significantly impact selectivity—the ratio of different constitutional isomers formed.

For the nitration of 1-methylnaphtho[2,1-b]furan, the primary challenge is to achieve selective substitution at the C2 position of the furan ring, which is activated by the adjacent oxygen atom and the methyl group at C1. The solvent can influence this selectivity through several mechanisms:

Polarity and Dielectric Constant : Solvents with high polarity can enhance the rate of reaction. However, highly polar solvents might also lead to a decrease in selectivity by stabilizing multiple isomeric transition states. In the nitration of anisole, for example, the ortho/para isomer ratio was observed to vary considerably with polar solvents, while remaining nearly constant in nonpolar media. researchgate.net

Specific Solvation Effects : Certain solvents can engage in specific interactions, such as hydrogen bonding, with the nitrating agent or the substrate. Fluorinated alcoholic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be highly effective in promoting nitration reactions. nih.gov It is postulated that HFIP activates the nitrating agent through strong hydrogen bonding, facilitating the transfer of the nitronium ion. nih.gov

Phase of Reaction : In biphasic systems (e.g., using a nonpolar solvent with aqueous nitric acid), the reaction can occur in both the organic and aqueous phases. researchgate.net The distribution of reactants and the nature of the interface can affect both the reaction rate and the product distribution. Nonpolar solvents have been shown to provide better conversions and yields in some nitration processes. researchgate.net

The anticipated effects of different solvent classes on the nitration of 1-methylnaphtho[2,1-b]furan are summarized in the table below.

Solvent ClassExample SolventsAnticipated Effect on Efficiency (Rate)Anticipated Effect on SelectivityRationale
NonpolarHexane, Cyclohexane, Carbon TetrachlorideModeratePotentially HighLow solubility of the nitronium species may slow the reaction, but can lead to higher selectivity by disfavoring multiple reaction pathways. researchgate.net
Polar AproticAcetonitrile, Dichloromethane, NitromethaneHighVariableGood at solvating the nitronium ion and reaction intermediates, leading to faster rates. Selectivity can be sensitive to the specific solvent and catalyst system. nih.gov
Polar ProticAcetic Acid, Sulfuric AcidHigh to Very HighVariable; may be lowerCan act as both solvent and catalyst (e.g., H₂SO₄), strongly promoting the formation of the nitronium ion. High acidity can alter substrate reactivity and may reduce selectivity. masterorganicchemistry.com
Fluorinated Alcohols1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Very HighPotentially HighActivates the nitrating agent via strong hydrogen bonding and stabilizes cationic intermediates, enhancing both rate and potentially selectivity. nih.gov

Catalyst Systems and Their Influence on Reaction Pathways

The catalyst is fundamental to aromatic nitration as it is responsible for generating the active electrophile, the nitronium ion (NO₂⁺), from the nitro source. The choice of catalyst dictates the reaction mechanism and is the primary determinant of regioselectivity.

Brønsted Acid Catalysis: The classical and most common method for aromatic nitration involves the use of a mixture of nitric acid (HNO₃) and a strong Brønsted acid catalyst, typically sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.com This powerful electrophile then attacks the electron-rich naphthofuran ring. While effective, this "mixed acid" method can lack selectivity for complex molecules and often requires harsh conditions.

Lewis Acid Catalysis: Lewis acids can also serve as effective catalysts for nitration. For instance, magnesium perchlorate (B79767) [Mg(ClO₄)₂] has been used to promote nitration in acetonitrile. nih.gov The Lewis acid is thought to coordinate to the nitrating agent, enhancing its electrophilicity and facilitating the generation of the active nitrating species.

Transition Metal Catalysis: Modern synthetic methods increasingly employ transition metal catalysts (e.g., palladium, copper, cobalt) to achieve high regioselectivity in C-H functionalization reactions, including nitration. sci-hub.se These methods often rely on a directing group on the substrate, which coordinates to the metal center and positions the catalyst to deliver the nitro group to a specific site (e.g., an ortho-position). sci-hub.se For a substrate like 1-methylnaphtho[2,1-b]furan, a plausible pathway could involve chelation-assisted C-H activation. A catalyst, such as a palladium complex, might coordinate with the furan oxygen, directing nitration to the adjacent C2 position. The nitro source in these reactions is often an organic nitrite, such as tert-butyl nitrite. sci-hub.se

Solid Acid Catalysis: To develop more environmentally friendly processes, solid acid catalysts such as zeolites and mixed metal oxides (e.g., ZrO₂/MoO₃/SiO₂) are being investigated for nitration reactions. researchgate.net These materials offer several advantages, including ease of separation from the reaction mixture, reusability, and potentially high selectivity due to the constrained environment within their porous structures. Their strong acidic sites can effectively promote the formation of the nitronium ion from nitric acid under solvent-free or green solvent conditions. researchgate.net

The influence of various catalyst systems on the nitration of 1-methylnaphtho[2,1-b]furan is outlined in the table below.

Catalyst SystemNitro SourcePlausible Reaction PathwayExpected Influence on Selectivity
Brønsted Acid (e.g., H₂SO₄)HNO₃Generation of free NO₂⁺, followed by classical electrophilic aromatic substitution. masterorganicchemistry.comGoverned by the inherent electronic properties of the substrate; may produce a mixture of isomers.
Lewis Acid (e.g., Mg(ClO₄)₂)N-NitrosaccharinActivation of the nitrating agent through coordination, enhancing its electrophilicity. nih.govCan offer improved selectivity over strong Brønsted acids by providing milder reaction conditions.
Palladium Catalysttert-Butyl NitriteChelation-assisted C-H activation, where the catalyst coordinates to the furan oxygen, followed by reductive elimination. sci-hub.sePotentially very high selectivity for the C2 position due to the directing effect of the furan oxygen.
Copper CatalystSodium Nitrite / K₂S₂O₈Radical-based mechanism or via a Cu(III) intermediate, potentially involving a directing group. sci-hub.seCan provide high regioselectivity, often complementary to other methods.
Solid Acid (e.g., Zeolite, ZrO₂/MoO₃)HNO₃Generation of NO₂⁺ on the catalyst's acidic surface sites.Shape-selectivity may be possible due to the catalyst's porous structure, favoring the formation of sterically less hindered isomers. researchgate.net

Reaction Mechanisms and Chemical Transformations of Naphtho 2,1 B Furan, 1 Methyl 2 Nitro

Mechanistic Pathways of Nitration

The introduction of a nitro group onto the 1-methyl-naphtho(2,1-b)furan scaffold is a key transformation, typically proceeding through an electrophilic aromatic substitution pathway.

Electrophilic Aromatic Substitution Mechanisms in Naphthofurans

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction is initiated by the attack of an electrophile by the electron-rich aromatic ring. masterorganicchemistry.com In the case of nitration, the active electrophile is the highly reactive nitronium ion (NO₂⁺). This ion is commonly generated in situ from a mixture of concentrated nitric acid and a stronger acid, typically sulfuric acid. masterorganicchemistry.com

The mechanism proceeds in two principal steps:

Formation of the Sigma Complex: The π-electron system of the naphthofuran ring acts as a nucleophile, attacking the nitronium ion. This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring system. masterorganicchemistry.com The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Re-aromatization: A weak base, such as water or the bisulfate ion, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromatic π-system and yields the final nitro-substituted product. masterorganicchemistry.com

Polycyclic aromatic hydrocarbons like naphthalene (B1677914), and by extension naphthofurans, are generally more reactive towards electrophilic substitution than benzene (B151609). libretexts.org This increased reactivity is due to a lower net loss in stabilization energy required to form the intermediate sigma complex. libretexts.org

Role of the Naphthofuran System in Directing Nitration

The regioselectivity of nitration—the specific position at which the nitro group is introduced—is dictated by the existing substituents on the aromatic ring. wikipedia.orgwikipedia.org For the formation of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-, the directing effects of the fused furan (B31954) ring and the methyl group on the naphtho(2,1-b)furan core are crucial.

Activating Groups: Both the furan ring and the methyl group are considered activating substituents. Activating groups donate electron density to the aromatic system, stabilizing the positively charged sigma complex intermediate and thus increasing the reaction rate. wikipedia.org

Directing Influence: The oxygen atom in the furan ring donates electron density via resonance, preferentially directing incoming electrophiles to its ortho positions (in this case, the 2-position). Similarly, the methyl group at position 1 is an ortho-, para-director. The convergence of these directing effects strongly favors electrophilic attack at the 2-position of the furan ring portion of the molecule.

Substitution at the 2-position is favored because the resulting sigma complex is more stabilized. The positive charge can be delocalized over the aromatic system, including onto the oxygen atom of the furan ring, without significantly disrupting the aromaticity of the adjacent naphthalene ring system. This leads to a more stable intermediate compared to attack at other positions, making the formation of the 2-nitro isomer the kinetically and thermodynamically favored outcome.

Reactivity of the Nitro Group at Position 2

The presence of a nitro group at the 2-position dramatically influences the chemical reactivity of the naphthofuran ring. Its strong electron-withdrawing nature deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.govlibretexts.org

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

While aromatic rings are typically resistant to nucleophilic attack, the presence of a potent electron-withdrawing group like the nitro moiety can facilitate nucleophilic aromatic substitution (SNAr). libretexts.org This reaction allows for the replacement of a leaving group on the aromatic ring by a nucleophile.

The mechanism for SNAr reactions involves two main steps:

Nucleophilic Addition: A strong nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized negative intermediate, known as a Meisenheimer complex. libretexts.org The nitro group at the 2-position is critical for stabilizing this intermediate by delocalizing the negative charge through resonance. libretexts.orglibretexts.org

Loss of the Leaving Group: The aromaticity of the ring is restored as the leaving group (e.g., a halide) departs with its pair of electrons. nih.gov

For NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-, the nitro group itself can potentially act as the leaving group under specific conditions, a process known as fluorodenitration or other related substitutions. nih.gov The reaction is highly dependent on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nitro group reduces the electron density of the entire scaffold, making the ring susceptible to nucleophilic attack. nih.gov

Reduction Pathways of the Nitro Moiety

The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, most notably the corresponding amine. jsynthchem.com This transformation is a cornerstone of synthetic chemistry, as aromatic amines are versatile precursors for many other compounds. jsynthchem.com The reduction proceeds in a stepwise manner, often involving nitroso and hydroxylamine (B1172632) intermediates. nih.gov

The full reduction pathway is: R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamino) → R-NH₂ (Amino)

A wide array of reagents can accomplish this transformation, with the final product depending on the specific reagent and reaction conditions used. wikipedia.org

Reagent/Method Primary Product Notes
Catalytic Hydrogenation
H₂, Pd/C, PtO₂, or Raney Ni Amine (-NH₂) A common, clean, and efficient method for complete reduction. wikipedia.org
Metal/Acid Combinations
Fe, Sn, or Zn in acidic media (e.g., HCl) Amine (-NH₂) A classic and widely used method in both lab and industrial settings. wikipedia.org
SnCl₂ Amine (-NH₂) or Oxime Tin(II) chloride is a common reducing agent; under controlled conditions, it can yield oximes. wikipedia.org
Hydride Reagents
NaBH₄ / Catalyst (e.g., Ni(PPh₃)₄) Amine (-NH₂) Sodium borohydride (B1222165) alone is typically not strong enough to reduce nitroarenes but can be effective with a transition metal catalyst. jsynthchem.com
Other Reagents
Sodium Hydrosulfite (Na₂S₂O₄) Amine (-NH₂) A useful reagent for selective reductions. wikipedia.org
Zinc dust and Ammonium Chloride Hydroxylamine (-NHOH) This combination can be used for the partial reduction to the hydroxylamine stage. wikipedia.org

Intermolecular and Intramolecular Reactivity Induced by the Nitro Group

The potent electronic influence of the nitro group can enable a variety of other chemical transformations beyond substitution and reduction. The nitro group itself can be a site of reaction or can influence the reactivity of neighboring positions.

Nucleophilic Attack on the Nitro Group: Strong carbon-based nucleophiles, such as chelated ester enolates, have been shown to attack the nitrogen atom of aromatic nitro groups directly. organic-chemistry.org This results in a 1,3-addition, forming N-arylhydroxylamine derivatives after rearrangement. organic-chemistry.org The efficiency of this reaction is enhanced by electron-withdrawing substituents on the aromatic ring, which increase the electrophilicity of the nitro group's nitrogen atom. organic-chemistry.org

Cyclization Reactions: In appropriately substituted molecules, the nitro group can participate in or facilitate intramolecular cyclization reactions. For instance, the reduction of a nitro group can be coupled with a cyclization step if a suitable functional group is located elsewhere in the molecule. While specific examples for the NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- system are not detailed in the literature, related naphthofuran structures are synthesized through various cyclization strategies, including iodocyclization of allyl-substituted naphthols. rsc.org The presence of the nitro group could potentially modify or enable similar intramolecular pathways under reductive or other conditions.

Transformations Involving the Furan Ring

The furan ring in NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is the most electron-rich portion of the naphthofuran system and is expected to be the primary site of chemical transformations. The presence of a nitro group at the 2-position significantly influences its reactivity.

Ring-Opening and Ring-Closure Reactions

The furan nucleus is susceptible to ring-opening under various conditions. In the case of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-, the strong electron-withdrawing nature of the nitro group would make the furan ring more prone to nucleophilic attack, which could initiate ring-opening.

Under acidic conditions, protonation of the furan oxygen can lead to a cascade of reactions resulting in the formation of a dicarbonyl compound. For instance, treatment with a mineral acid in the presence of water could potentially lead to the formation of a naphthaldehyde derivative.

Reductive conditions, particularly those used for the reduction of nitroarenes, could also lead to transformations of the furan ring. Catalytic hydrogenation, for example, might not only reduce the nitro group but could also lead to the saturation or even cleavage of the furan ring.

Reaction TypeReagents and ConditionsExpected Product(s)Plausibility Notes
Acid-Catalyzed Ring OpeningHCl (aq), heat1-(2-hydroxynaphthalen-1-yl)-2-oxopropanalBased on general reactivity of furans in acidic media.
Reductive Ring Opening/SaturationH₂, Pd/C, high pressureTetrahydro-1-methylnaphtho[2,1-b]furan-2-amineReduction of nitro group and saturation of the furan ring are likely.

Cycloaddition Reactions of the Furan Moiety

Furan and its derivatives can participate as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). The fused benzene ring and the substituents on the furan ring of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- will modulate this reactivity. The nitro group, being electron-withdrawing, will decrease the electron density of the furan ring, making it a less reactive diene. However, reactions with highly reactive dienophiles might still be possible, potentially under forcing conditions (high temperature or pressure).

The regioselectivity of such a cycloaddition would be influenced by both the methyl and the nitro groups. It is anticipated that the dienophile would add in a way that minimizes steric hindrance and is electronically favored.

DienophileConditionsExpected AdductPlausibility Notes
Maleic AnhydrideToluene, refluxTricyclic adductThe reaction might be sluggish due to the deactivating effect of the nitro group.
Dimethyl AcetylenedicarboxylateXylene, sealed tube, heatBicyclic adduct with subsequent aromatizationAromatization of the initial adduct would be a strong driving force.

Reactivity at the Methyl Group at Position 1

The methyl group at the 1-position is attached to the naphthalene ring system, adjacent to the furan ring fusion. Its reactivity will be influenced by the electronic effects of the entire naphthofuran moiety.

Functionalization of the 1-Methyl Substituent

The methyl group can be a handle for further functionalization. Radical halogenation, for example with N-bromosuccinimide (NBS) in the presence of a radical initiator, could lead to the formation of a benzylic-type bromide. This bromide would be a versatile intermediate for the introduction of other functional groups.

Oxidation of the methyl group could also be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, potentially yielding the corresponding carboxylic acid.

Reaction TypeReagents and ConditionsExpected ProductPlausibility Notes
Radical BrominationNBS, AIBN, CCl₄, reflux1-(bromomethyl)-2-nitronaphtho[2,1-b]furanStandard conditions for benzylic bromination.
OxidationKMnO₄, heat2-nitronaphtho[2,1-b]furan-1-carboxylic acidThe naphthofuran ring should be relatively stable to oxidation.

Reactions Involving Adjacent Carbons to the Methyl Group

The carbons of the naphthalene ring adjacent to the methyl group could also be sites of reactivity, although they are generally less reactive than the furan ring. Electrophilic aromatic substitution on the naphthalene part of the molecule would be directed by the existing substituents. The furan ring is generally considered activating, while the nitro group on the furan ring would have a deactivating effect on the entire system. The precise location of further substitution would depend on the interplay of these electronic effects and the reaction conditions.

Advanced Reaction Studies

Given the likely functionalities present in NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- and its derivatives, several advanced reaction studies could be envisioned. For example, if the methyl group is converted to a bromomethyl group, it could participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to form more complex molecules.

Furthermore, the nitro group could be reduced to an amino group, which would open up a vast array of further chemical transformations, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.

Radical-Mediated Transformations

There is no specific information available in the scientific literature regarding the radical-mediated transformations of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-. Research has been conducted on related nitro-containing heterocycles, which indicates that the nitro group can be reduced to a nitro radical anion. However, studies explicitly detailing such transformations, including reaction conditions, radical intermediates, and final products for NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-, have not been published.

Multi-Component Reactions Incorporating the Naphthofuran Core

Similarly, a search of chemical databases and literature reveals no specific examples of multi-component reactions that incorporate NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- as a reactant. While multi-component reactions are a powerful tool for synthesizing complex molecules and various strategies exist for creating or functionalizing naphthofuran cores, the participation of the 1-methyl-2-nitro derivative in such reactions has not been documented.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-, specific chemical shifts and coupling patterns can be predicted for its protons and carbons.

Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is expected to exhibit distinct signals corresponding to the aromatic protons on the naphtho[2,1-b]furan (B1199300) core and the aliphatic protons of the methyl group. The aromatic region would likely display a series of multiplets due to the complex spin-spin coupling between adjacent protons on the naphthalene (B1677914) ring system. The electron-withdrawing nature of the nitro group at the 2-position is anticipated to deshield adjacent protons, causing their signals to appear at a lower field (higher ppm values). The methyl group at the 1-position would likely appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.0 - 8.5 Multiplets

Carbon (¹³C) NMR Chemical Shift Assignments and Structural Elucidation

The ¹³C NMR spectrum would provide valuable information about the carbon framework of the molecule. The spectrum is expected to show distinct signals for each unique carbon atom. The carbon atom attached to the nitro group (C-2) and the carbon atoms within the furan (B31954) ring are expected to be significantly influenced by their chemical environment. The quaternary carbons, including those at the fusion of the rings and the one bearing the methyl group, would also be identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-

Carbon Predicted Chemical Shift (ppm)
Aromatic/Heteroaromatic Carbons 110 - 160

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between neighboring protons, aiding in the assignment of the complex aromatic signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would be crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular structure, including the placement of the methyl and nitro substituents on the naphtho[2,1-b]furan skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the molecular weight of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- and to confirm its elemental composition (C₁₃H₉NO₃). The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 3: Predicted HRMS Data for NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-

Ion Calculated m/z
[M]+ 227.0582
[M+H]+ 228.0655

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- would undergo fragmentation upon ionization. The analysis of the resulting fragment ions can provide valuable clues about the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO. The naphthofuran core would also be expected to produce characteristic fragment ions. The fragmentation pattern would serve as a fingerprint for the compound and could be used to confirm the positions of the substituents.

Table 4: List of Compound Names

Compound Name

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structural features of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of Nitro and Furan Moieties

The IR spectrum of 1-methyl-2-nitronaphtho[2,1-b]furan is distinguished by specific absorption bands that correspond to the vibrational modes of its constituent functional groups, particularly the nitro (NO₂) and furan moieties. The nitro group is highly polar and therefore gives rise to strong, characteristic absorption bands. spectroscopyonline.com These are typically observed as two distinct peaks corresponding to asymmetric and symmetric stretching vibrations. spectroscopyonline.com

The furan ring, as part of the larger fused naphthofuran system, also presents characteristic bands. These include C-O-C stretching vibrations and C=C stretching from the aromatic system. The aromatic C-H stretching vibrations of the naphthyl group typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

Table 1: Expected IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1550-1475 Strong
Nitro (NO₂) Symmetric Stretch 1360-1290 Strong
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aromatic C=C Stretch 1600-1400 Medium-Weak
Furan C-O-C Stretch 1250-1000 Medium-Strong
Alkyl (Methyl) C-H Stretch 3000-2850 Medium

This table presents generalized expected frequency ranges based on spectroscopic principles. spectroscopyonline.comvscht.czlibretexts.org

Identification of Functional Groups via IR Signatures

The identification of 1-methyl-2-nitronaphtho[2,1-b]furan is strongly supported by its unique IR spectral fingerprint. The most definitive signatures are the two intense absorption bands associated with the nitro group. spectroscopyonline.com The presence of a strong band in the 1550-1475 cm⁻¹ region (asymmetric stretch) and another in the 1360-1290 cm⁻¹ range (symmetric stretch) is a clear indicator of the NO₂ functional group. spectroscopyonline.comlibretexts.org

The furan moiety is confirmed by bands in the fingerprint region, particularly those corresponding to C-O-C stretching. pressbooks.pub The aromatic nature of the naphthofuran core is evidenced by C=C stretching vibrations within the 1600-1400 cm⁻¹ range and C-H stretching absorptions typically found between 3100 and 3000 cm⁻¹. vscht.cz The methyl group's C-H stretching vibrations are expected just below 3000 cm⁻¹. libretexts.org The combination of these specific IR signatures allows for the unambiguous confirmation of the compound's functional groups.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on molecular structure, conformation, and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., C-H···O, C-H···N, C-H···π)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. eurjchem.com In the crystal lattice of 1-methyl-2-nitronaphtho[2,1-b]furan, several types of weak interactions are anticipated to play a crucial role.

C-H···O Interactions: Hydrogen bonds involving the carbon-hydrogen bonds of the methyl group or the aromatic system as donors and the oxygen atoms of the highly electronegative nitro group or the furan ring as acceptors are expected to be significant. nih.govresearchgate.net

C-H···π Interactions: The electron-rich π-system of the naphthofuran core can act as an acceptor for hydrogen bonds from C-H groups of neighboring molecules. nih.govmdpi.com

π-π Stacking: The planar aromatic rings of adjacent naphthofuran molecules may engage in π-π stacking interactions, further stabilizing the crystal structure. nih.govnih.gov

These non-covalent interactions collectively create a stable, three-dimensional supramolecular architecture. eurjchem.com

Table 2: Potential Intermolecular Interactions

Interaction Type Donor Acceptor
C-H···O Aromatic C-H, Methyl C-H Nitro O, Furan O
C-H···π Aromatic C-H, Methyl C-H Naphthofuran π-system
π-π Stacking Naphthofuran π-system Naphthofuran π-system

Conformational Analysis and Planarity of the Naphthofuran System

Crystallographic studies on analogous compounds have shown that the fused naphtho[2,1-b]furan ring system is essentially planar. nih.govnih.gov It is therefore highly probable that the core structure of 1-methyl-2-nitronaphtho[2,1-b]furan also adopts a planar conformation. Single-crystal XRD would precisely measure the deviation of each atom from the mean plane of the ring system. researchgate.net

Furthermore, this analysis would reveal the conformation and orientation of the methyl and nitro substituents relative to the naphthofuran plane. The nitro group may exhibit some degree of twisting out of the plane, which would influence the electronic properties and intermolecular packing of the molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, providing fundamental information about molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For 1-methyl-2-nitronaphtho[2,1-b]furan, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311+G**, can predict key structural parameters.

The process involves an iterative calculation that minimizes the energy of the molecule with respect to the positions of its atoms. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. researchgate.net The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a primary output of these calculations.

Table 1: Representative Theoretical Geometric Parameters for 1-methyl-2-nitronaphtho[2,1-b]furan Note: These are illustrative values based on DFT calculations for similar molecular structures.

ParameterBond/AnglePredicted Value
Bond Length C-N (nitro)1.48 Å
N-O (nitro)1.22 Å
C-O (furan)1.37 Å
C-C (methyl)1.51 Å
Bond Angle O-N-O (nitro)124.5°
C-C-N (nitro)118.0°
C-O-C (furan)106.5°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgyoutube.com A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.org For 1-methyl-2-nitronaphtho[2,1-b]furan, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely distributed across the fused naphthofuran ring system. DFT calculations provide quantitative values for these orbital energies. nih.gov

Table 2: Calculated Frontier Orbital Energies Note: These are representative values to illustrate the concept.

Molecular OrbitalEnergy (eV)Significance
HOMO -6.85Electron-donating ability; region of nucleophilic character
LUMO -3.20Electron-accepting ability; region of electrophilic character
HOMO-LUMO Gap (ΔE) 3.65Indicator of chemical reactivity and electronic transitions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack.

For 1-methyl-2-nitronaphtho[2,1-b]furan, the MEP surface would show a high concentration of negative potential around the oxygen atoms of the electron-withdrawing nitro group, making this site a likely point of interaction with electrophiles or hydrogen bond donors. The fused aromatic rings would exhibit a more complex potential distribution, while the hydrogen atoms of the methyl group and the aromatic system would correspond to regions of positive potential.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping the pathways of chemical reactions, allowing for the detailed study of transient species like transition states and the determination of reaction kinetics.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). This structure represents the energy maximum along the minimum energy reaction pathway. Locating the precise geometry of a transition state is a critical step in understanding a reaction mechanism. Computational algorithms can search the potential energy surface for these saddle points.

Once a candidate transition state structure is found, its identity must be confirmed. This is achieved through two main steps:

Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. uni-muenchen.descm.com A successful IRC calculation confirms that the located transition state smoothly connects the intended reactants and products, thereby validating the proposed reaction pathway. mdpi.comresearchgate.net

The data obtained from geometry optimizations of reactants, products, and transition states, along with IRC calculations, are used to construct a reaction energy profile. This profile plots the relative energy of the system as it progresses along the reaction coordinate from reactants to products.

The most important feature of this profile is the activation energy (or activation barrier), defined as the energy difference between the reactants and the transition state. This value is directly related to the rate of the reaction; a higher activation barrier corresponds to a slower reaction. By calculating the activation barriers for different potential pathways of a transformation involving 1-methyl-2-nitronaphtho[2,1-b]furan, chemists can predict which mechanism is kinetically favored. researchgate.net

Table 3: Illustrative Energy Profile for a Hypothetical Transformation

SpeciesRelative Energy (kcal/mol)
Reactants 0.0
Transition State (TS) +25.5
Products -15.0
Activation Barrier (Forward) +25.5
Reaction Energy (ΔE_rxn) -15.0

In-Depth Computational Analysis of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- Remains a Subject for Future Research

Following a comprehensive search of scientific literature and chemical databases for computational and theoretical studies on the specific compound NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- , it has been determined that detailed research pertaining to its theoretical reactivity, intermolecular interactions, and conformational dynamics is not publicly available at this time.

The methodologies outlined in the query—such as theoretical predictions of reactivity, Hirshfeld surface analysis, and molecular dynamics simulations—are established and powerful techniques in the field of computational chemistry. They are routinely applied to novel compounds to understand their electronic structure, stability, and potential for interaction with other molecules. However, it appears that "NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-" has not yet been the subject of such specific and in-depth computational investigation in published literature.

While general synthetic methods and biological activities for the broader class of naphtho[2,1-b]furan (B1199300) derivatives have been reported, detailed computational characterization for this particular substituted isomer is absent. Research in this area often focuses on compounds with known significant biological activity or specific material properties, and it is possible that "NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-" has not yet been prioritized for such resource-intensive analysis.

Therefore, the generation of an article with specific data tables and detailed research findings for the requested sections is not possible without speculating or fabricating data, which would compromise scientific accuracy. The computational and theoretical exploration of "NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-" represents an open area for future research endeavors.

Synthesis and Reactivity of Naphtho 2,1 B Furan, 1 Methyl 2 Nitro Derivatives and Analogs

Modification of the Nitro Group

The nitro group at the 2-position of the furan (B31954) ring is a key functional handle for synthetic transformations, allowing for the introduction of various other nitrogen-containing groups.

Conversion of Nitro to Amino or Other Nitrogen-Containing Functionalities

The reduction of the nitro group to a primary amine is a fundamental and versatile transformation in organic synthesis. For aromatic nitro compounds, this conversion is well-established and can be achieved using a variety of reducing agents. While specific studies on 1-methyl-2-nitronaphtho[2,1-b]furan are not extensively detailed in the available literature, the metabolic reduction of the nitro group has been observed in analogous compounds like 7-methoxy-2-nitro-naphtho[2,1-b]furan, indicating the feasibility of this conversion. researchgate.net

Common laboratory methods for this reduction are highly applicable. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a clean and efficient method. Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic and effective reagents for this purpose.

The resulting 2-amino-1-methylnaphtho[2,1-b]furan is a valuable intermediate. The primary amine can be further derivatized to form a wide array of other functionalities. For instance, it can be acylated with acid chlorides or anhydrides to produce amides, or it can react with aldehydes to form Schiff bases. Research on other naphtho[2,1-b]furan (B1199300) structures has shown that amino intermediates can be converted into semicarbazones and subsequently cyclized to form oxadiazolyl rings, demonstrating the synthetic potential unlocked by the initial nitro group reduction. researchgate.net

Transformation Reagent(s) Product Functional Group
Nitro to AminoH₂, Pd/C (or PtO₂, Raney Ni)Primary Amine (-NH₂)
Nitro to AminoFe/HCl (or Sn/HCl)Primary Amine (-NH₂)
Amino to AmideAcyl Chloride (R-COCl)Amide (-NHCOR)
Amino to SemicarbazoneAldehydes, then Acetic AnhydrideSemicarbazone, Oxadiazole

Table 1: Common reagents for the conversion of the nitro group and subsequent derivatization of the resulting amine.

Influence of Nitro Group Position on Subsequent Reactions

In the context of 1-methyl-2-nitronaphtho[2,1-b]furan, the nitro group is situated on the electron-rich furan portion of the molecule. The furan ring typically undergoes electrophilic substitution preferentially at the C2-position. youtube.com With this position already occupied and strongly deactivated by the nitro group, further electrophilic attack on the furan ring is highly disfavored.

This deactivating effect extends to the entire fused ring system. Any potential electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be significantly slower compared to the unsubstituted naphthofuran core. masterorganicchemistry.comyoutube.com If such a reaction were forced, substitution would likely occur on the naphthalene (B1677914) portion of the molecule at a position that is least influenced by the deactivating effect of the C2-nitro group. The precise location would be governed by the combined directing effects of the fused furan ring and the other rings of the naphthalene system.

Derivatization at the 1-Methyl Position

The methyl group at the C1-position offers another strategic site for synthetic modification, allowing for the extension of the carbon framework and the introduction of new functional groups.

Introduction of Additional Functionalities to the Methyl Group

A common and effective strategy for functionalizing a methyl group on an aromatic or heterocyclic ring is through free radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide allows for the selective bromination of the methyl group to yield a 1-(bromomethyl)-2-nitronaphtho[2,1-b]furan intermediate. This approach has been successfully applied to functionalize methyl groups on other complex heterocyclic systems. researchgate.net

The resulting bromomethyl derivative is a versatile electrophile. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. For example, reaction with amines would yield aminomethyl derivatives, while reaction with sodium azide (B81097) followed by reduction would provide a route to aminomethyl compounds. This provides a complementary method to introduce nitrogen at a different position of the molecule.

Initial Reaction Reagent(s) Intermediate Subsequent Reaction Nucleophile Final Product Functionality
Radical HalogenationNBS, Benzoyl PeroxideBromomethyl (-CH₂Br)Nucleophilic SubstitutionAmines (R₂NH)Substituted Amine (-CH₂NR₂)
Radical HalogenationNBS, Benzoyl PeroxideBromomethyl (-CH₂Br)Nucleophilic SubstitutionCyanide (CN⁻)Nitrile (-CH₂CN)
Radical HalogenationNBS, Benzoyl PeroxideBromomethyl (-CH₂Br)Nucleophilic SubstitutionAzide (N₃⁻)Azide (-CH₂N₃)

Table 2: A two-step strategy for the introduction of new functionalities at the 1-methyl position.

Reactions Leading to Extended Alkyl or Aryl Substitutions

The 1-(bromomethyl) intermediate is also a key precursor for forming new carbon-carbon bonds, enabling the extension of the molecular structure. This can be achieved through various cross-coupling reactions. For instance, it could be converted into an organometallic reagent, such as a Grignard or organozinc species, which can then be coupled with aryl or alkyl halides.

Alternatively, the bromomethyl derivative itself can be used in reactions with organometallic nucleophiles. For example, reaction with an arylboronic acid under Suzuki coupling conditions or with an organostannane under Stille coupling conditions, while less common for this type of substrate, could potentially lead to the formation of 1-arylmethyl-substituted naphthofurans. Condensation of related 2-acetylnaphtho[2,1-b]furan has been documented, showcasing the reactivity of side chains attached to the core. medcraveonline.com

Structure-Reactivity Relationships in Derivatives

Electronic Effects of Substituents on Chemical Transformations

The reactivity of naphtho[2,1-b]furan derivatives is heavily influenced by the electronic properties of their substituents. These effects determine the electron density at various positions in the ring system, thereby directing the course of chemical reactions, particularly electrophilic aromatic substitution.

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the C-2 position is a potent EWG. It deactivates the entire ring system towards electrophilic attack by withdrawing electron density through both resonance and inductive effects. This makes further substitution on the furan ring highly unfavorable and reduces the reactivity of the naphthalene rings. The primary role of the nitro group in many reactions is to act as a directing group or to participate in nucleophilic substitution reactions where it can be displaced.

Electron-Donating Groups (EDGs): Conversely, EDGs like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups activate the aromatic system. A methoxy group at the C-7 position, as seen in the potent mutagen R 7000, donates electron density to the naphthalene ring system, making it more susceptible to electrophilic attack. researchgate.net Such activation would direct incoming electrophiles to the ortho and para positions relative to the methoxy group. The interplay between an activating group on the naphthalene ring and a deactivating group on the furan ring creates a complex reactivity map that can be exploited for selective chemical transformations. The study of structure-activity relationships (SAR) for these compounds relies on understanding how these electronic effects modulate their biological interactions. medcraveonline.com

Steric Hindrance and its Impact on Reaction Pathways

Steric hindrance, the physical blocking of a reaction site by bulky groups, plays a crucial role in determining the outcome of reactions involving substituted naphtho[2,1-b]furans. It can affect both the rate of reaction and the regioselectivity of product formation. fiveable.meyoutube.com

In electrophilic aromatic substitution, bulky substituents can prevent an electrophile from approaching a sterically crowded position. youtube.com For the target compound, the 1-methyl group provides steric bulk adjacent to the C-2 position. While electronic effects are generally the primary driving force, this steric hindrance would disfavor reactions occurring directly at the C-2 position or at the peri-position (C-9a) on the naphthalene ring. If an electrophilic substitution were to occur on the naphthalene moiety, a bulky group elsewhere on the ring would favor substitution at the less hindered para position over the more crowded ortho position. youtube.comnih.gov

In nucleophilic substitution reactions, such as an SN2 reaction, steric hindrance at the electrophilic carbon can significantly slow down or prevent the reaction. nih.govlibretexts.org For a derivative of 1-methyl-2-nitro-naphtho[2,1-b)furan, if a reaction were to be targeted at the C-1 methyl group (e.g., radical halogenation) or at the C-2 position, the approach of the nucleophile or radical species would be impeded by the surrounding fused ring structure and the adjacent nitro group. This steric congestion around the furan moiety means that reactions on the more accessible naphthalene rings are often more favorable.

Conclusion and Future Directions in Research on Naphtho 2,1 B Furan, 1 Methyl 2 Nitro

Summary of Key Synthetic Achievements and Mechanistic Insights

The synthesis of the naphtho[2,1-b]furan (B1199300) skeleton has been accomplished through a variety of elegant strategies, often starting from substituted naphthols. eurjchem.com Key methodologies include the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with chloroacetone (B47974), a variant of the Feist-Benary furan (B31954) synthesis, to yield acetyl-substituted naphthofurans. nih.govmedcraveonline.com Another powerful approach involves the cascade reaction between β-nitrostyrenes and naphthols, which allows for the direct construction of the furan ring onto the naphthalene (B1677914) core. researchgate.net

While a direct, single-step synthesis of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- has not been prominently reported, its assembly can be logically planned based on established reactions. Two plausible retrospective pathways are:

Construction of the substituted furan ring: This would involve the reaction of a 1-naphthol (B170400) derivative with a suitably substituted three-carbon component, such as 1-nitro-2-propanone, in a reaction analogous to the Paal-Knorr furan synthesis. The mechanism would proceed via the formation of a 1,4-dicarbonyl intermediate (or a nitro-ketone equivalent) followed by acid-catalyzed cyclization and dehydration.

Post-functionalization of a pre-formed naphthofuran core: A more common approach would involve the synthesis of 1-methylnaphtho[2,1-b]furan (B13703806) followed by electrophilic nitration. The synthesis of the 1-methylnaphthofuran precursor could be achieved through cyclization of 2-(prop-2-yn-1-yloxy)naphthalene. Subsequent nitration would introduce the nitro group. The directing effect of the existing methyl group and the fused benzene (B151609) ring would influence the position of nitration. While nitration of ethyl naphtho[2,1-b]furan-2-carboxylate has been shown to occur at the 3-position, the electronic influence of a 1-methyl group would need to be considered to achieve the desired 2-nitro substitution. researchgate.net

Mechanistic insights into these syntheses are often derived from analogous, more broadly studied reactions. For instance, the synthesis from naphthols and β-nitrostyrenes is understood to proceed through a cascade of reactions, the specifics of which can be elucidated through computational studies. researchgate.net

Table 1: Key Synthetic Strategies for the Naphtho[2,1-b]furan Core
MethodStarting MaterialsKey FeaturesReference
Reaction with α-Haloketones2-Hydroxy-1-naphthaldehyde, ChloroacetoneForms an acetyl-substituted naphthofuran. nih.govmedcraveonline.com
Cascade reactionNaphthols, β-NitrostyrenesDirect construction of functionalized naphthofurans. researchgate.net
Palladium-Catalyzed Cyclizationo-AlkenylphenolsInvolves a tandem Heck reaction/oxidative cyclization. nih.gov
Iodine-Catalyzed Cyclization2-HydroxystilbenesA metal-free alternative for oxidative cyclization. nih.gov

Unexplored Reactivity and Transformation Pathways

The chemical personality of NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- is dictated by the interplay of its three components: the naphthofuran core, the methyl group, and the nitro group. This combination opens up numerous avenues for chemical transformations that remain largely unexplored.

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction would yield 2-amino-1-methylnaphtho[2,1-b]furan. This amino derivative could serve as a precursor for a wide array of other compounds, including diazonium salts (for Sandmeyer-type reactions), amides, and novel heterocyclic systems fused to the furan ring.

Reactions of the Methyl Group: The methyl group at the C1 position could potentially undergo oxidation to an aldehyde or carboxylic acid, providing another point for molecular elaboration. Furthermore, radical halogenation could introduce a handle for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group can activate the naphthofuran ring system towards nucleophilic attack, potentially allowing for the displacement of a suitable leaving group at an adjacent position, although this is less common than in simpler aromatic systems.

Cycloaddition Reactions: The furan ring itself can participate as a diene in Diels-Alder reactions, although the aromaticity of the fused naphthalene system may reduce its reactivity compared to simpler furans.

Potential for Development of Novel Synthetic Methodologies

The synthesis of complex, highly substituted naphthofurans remains an active area of research. ijpsjournal.com Future efforts could focus on developing more efficient and atom-economical routes to NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO- and its analogs.

Modern synthetic methods offer tantalizing possibilities. Transition-metal-catalyzed C-H activation could allow for the direct introduction of the methyl or nitro group onto a pre-existing naphthofuran core, bypassing the need for multi-step sequences. For example, a directed C-H methylation or nitration could offer unparalleled efficiency.

Furthermore, novel cascade or domino reactions could enable the rapid assembly of the target molecule from simple precursors. nih.gov A one-pot reaction combining a naphthol, a nitro-alkane, and a methylating agent under the right catalytic conditions represents a challenging but potentially powerful synthetic strategy. The development of such methods would not only facilitate access to the target compound but also contribute valuable new tools to the synthetic organic chemist's arsenal. tus.ac.jp

Advanced Theoretical Modeling and Predictive Studies

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules like NAPHTHO(2,1-b)FURAN, 1-METHYL-2-NITRO-. mpg.de Density Functional Theory (DFT) is particularly well-suited for this purpose. researchgate.net

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of proposed synthetic routes. researchgate.net This allows for the comparison of different mechanistic pathways, the identification of key transition states, and the prediction of reaction outcomes and regioselectivity. For instance, theoretical modeling could predict the most likely site of nitration on 1-methylnaphtho[2,1-b]furan.

Prediction of Properties: Theoretical models can predict various molecular properties, including electronic structure, UV-Vis and NMR spectra, and dipole moment. These predictions can aid in the characterization of newly synthesized compounds and provide insights into their physical and chemical properties.

Rational Drug Design: If the molecule is explored for biological activity, computational docking studies can predict how it might interact with specific protein targets. ijpsjournal.com This in silico screening can guide the design of more potent and selective analogs, accelerating the drug discovery process.

Future theoretical work on this system could involve detailed studies of its excited states to predict photochemical behavior or modeling its interactions with potential catalysts to design new synthetic transformations. tus.ac.jpresearchgate.net

Outlook for Further Chemical Exploration of Substituted Naphthofuran Frameworks

The future for research on substituted naphthofurans is bright and multifaceted. The naphtho[2,1-b]furan framework, as exemplified by the 1-methyl-2-nitro derivative, presents a rich platform for chemical innovation.

The continued development of novel synthetic methods will be crucial. eurjchem.comnih.gov Greener, more efficient, and more versatile reactions will enable chemists to build libraries of diverse naphthofuran derivatives for screening in various applications. The exploration of their biological properties is a particularly promising avenue, given that many existing naphthofuran derivatives exhibit interesting pharmacological activities. medcraveonline.comnih.gov

Beyond medicine, the unique electronic and photophysical properties of the extended aromatic system of naphthofurans could be exploited in the field of materials science. Derivatives could be investigated as organic semiconductors, fluorescent probes, or components of advanced polymers.

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